Human Isobutyryl-CoA Dehydrogenase (ACAD8) Catalytic Efficiency Comparison: Isobutyryl-CoA vs. (S)-2-Methylbutyryl-CoA vs. n-Propionyl-CoA
Purified recombinant human ACAD8 (isobutyryl-CoA dehydrogenase) was assayed with three acyl-CoA substrates under identical conditions. The catalytic efficiency (kcat/Km) for isobutyryl-CoA was 0.8 μM⁻¹s⁻¹, compared to 0.23 μM⁻¹s⁻¹ for (S)-2-methylbutyryl-CoA and 0.04 μM⁻¹s⁻¹ for n-propionyl-CoA [1].
| Evidence Dimension | Catalytic efficiency (kcat/Km) |
|---|---|
| Target Compound Data | 0.8 μM⁻¹s⁻¹ |
| Comparator Or Baseline | (S)-2-methylbutyryl-CoA: 0.23 μM⁻¹s⁻¹; n-propionyl-CoA: 0.04 μM⁻¹s⁻¹ |
| Quantified Difference | Isobutyryl-CoA exhibits 3.5-fold higher efficiency vs. (S)-2-methylbutyryl-CoA and 20-fold higher vs. n-propionyl-CoA |
| Conditions | Recombinant ACAD8 expressed in E. coli; assay conditions as described in Nguyen et al., 2002 |
Why This Matters
This 20-fold difference in catalytic efficiency confirms that isobutyryl-CoA is the preferred physiological substrate for ACAD8; using alternative acyl-CoAs in enzymatic studies of valine catabolism or in vitro diagnostic assays will yield significantly lower activity and potentially false-negative results.
- [1] Nguyen TV, Andresen BS, Corydon TJ, Ghisla S, Abd-El Razik N, Mohsen AW, Cederbaum SD, Roe DS, Roe CR, Lench NJ, Vockley J. Identification of isobutyryl-CoA dehydrogenase and its deficiency in humans. Mol Genet Metab. 2002 Sep-Oct;77(1-2):68-79. doi: 10.1016/s1096-7192(02)00152-x. PMID: 12359132. View Source
